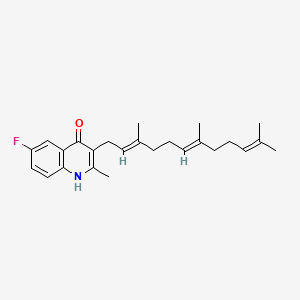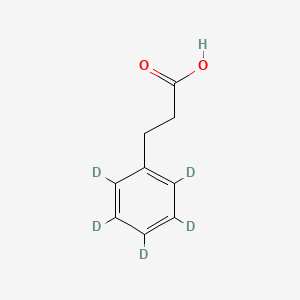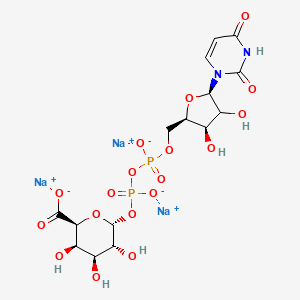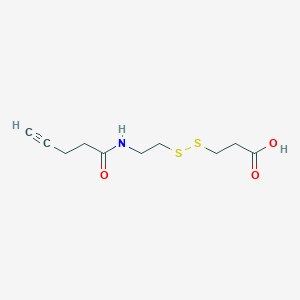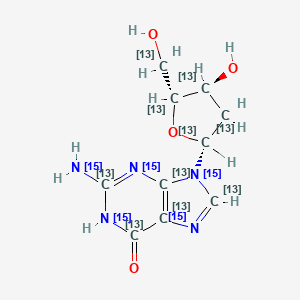
2'-Deoxyguanosine-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine-13C10,15N5 is a stable isotope-labeled compound used in various scientific research applications. It is a labeled form of 2’-Deoxyguanosine, a purine nucleoside where the 2’ hydroxyl group has been removed. This compound is particularly useful for studying oxidative damage due to its electron-rich nature, making it more susceptible to damage compared to other canonical bases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-13C10,15N5 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 2’-Deoxyguanosine molecule. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-13C10,15N5 typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of stable isotope-labeled precursors and advanced chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-13C10,15N5 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common marker of oxidative stress .
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine-13C10,15N5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in studies of DNA damage and repair mechanisms, particularly in the context of oxidative stress.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of diagnostic assays and the production of stable isotope-labeled standards for mass spectrometry
Mecanismo De Acción
The mechanism of action of 2’-Deoxyguanosine-13C10,15N5 involves its incorporation into DNA, where it can serve as a marker for oxidative damage. The labeled isotopes allow for precise tracking and quantification using techniques like mass spectrometry. The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, to provide insights into the pathways involved in DNA damage and repair .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyadenosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Guanosine-15N5
Uniqueness
2’-Deoxyguanosine-13C10,15N5 is unique due to its high electron density, making it more susceptible to oxidative damage compared to other nucleosides. This property makes it particularly valuable for studying oxidative stress and DNA damage .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
YKBGVTZYEHREMT-XEJNDJRBSA-N |
SMILES isomérico |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
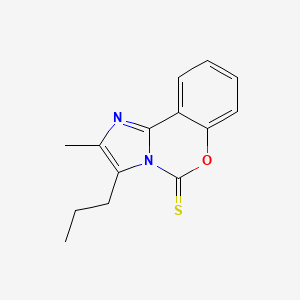

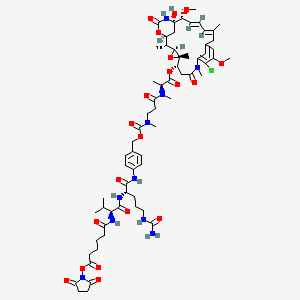
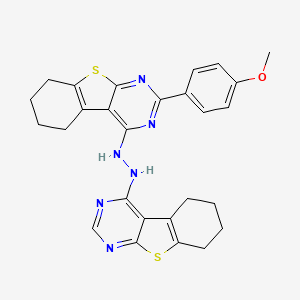
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

